Cas no 2138423-16-0 (Sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate)

Sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate Chemical and Physical Properties
Names and Identifiers
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- sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate
- 2138423-16-0
- EN300-722876
- Sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate
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- Inchi: 1S/C9H7NO3S.Na/c11-9-4-1-6-5-7(14(12)13)2-3-8(6)10-9;/h1-5H,(H,10,11)(H,12,13);/q;+1/p-1
- InChI Key: AIICZZNCJCKNIK-UHFFFAOYSA-M
- SMILES: S(C1C=CC2=C(C=CC(N2)=O)C=1)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 230.99660851g/mol
- Monoisotopic Mass: 230.99660851g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 308
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.4Ų
Sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-722876-0.05g |
sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate |
2138423-16-0 | 95.0% | 0.05g |
$948.0 | 2025-03-12 | |
Enamine | EN300-722876-0.25g |
sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate |
2138423-16-0 | 95.0% | 0.25g |
$1038.0 | 2025-03-12 | |
Enamine | EN300-722876-0.1g |
sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate |
2138423-16-0 | 95.0% | 0.1g |
$993.0 | 2025-03-12 | |
Enamine | EN300-722876-2.5g |
sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate |
2138423-16-0 | 95.0% | 2.5g |
$2211.0 | 2025-03-12 | |
Enamine | EN300-722876-5.0g |
sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate |
2138423-16-0 | 95.0% | 5.0g |
$3273.0 | 2025-03-12 | |
Enamine | EN300-722876-1.0g |
sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate |
2138423-16-0 | 95.0% | 1.0g |
$1129.0 | 2025-03-12 | |
Enamine | EN300-722876-0.5g |
sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate |
2138423-16-0 | 95.0% | 0.5g |
$1084.0 | 2025-03-12 | |
Enamine | EN300-722876-10.0g |
sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate |
2138423-16-0 | 95.0% | 10.0g |
$4852.0 | 2025-03-12 |
Sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate Related Literature
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Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
Additional information on Sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate
Research Briefing on Sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate (CAS: 2138423-16-0) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of Sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate (CAS: 2138423-16-0) as a promising compound with diverse applications. This research briefing synthesizes the latest findings on its synthesis, mechanistic insights, and therapeutic potential, providing a comprehensive overview for professionals in the field.
The compound, characterized by its sulfinate functional group and quinoline backbone, has garnered attention for its role in modulating biological pathways. Recent studies published in journals such as Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters demonstrate its utility as a key intermediate in the synthesis of novel kinase inhibitors and anti-inflammatory agents. Computational modeling and in vitro assays reveal its selective binding affinity to target proteins, particularly in oncology and autoimmune disease research.
A 2023 study by Zhang et al. elucidated the compound’s mechanism of action via sulfinate-mediated redox modulation, enhancing the efficacy of adjacent pharmacophores. This property is leveraged in prodrug designs, where Sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate acts as a bioreductive trigger, releasing active therapeutics in hypoxic tumor microenvironments. Structural-activity relationship (SAR) analyses further indicate that minor modifications to its quinoline core significantly alter pharmacokinetic profiles.
Industrial applications are also emerging, with patent filings (e.g., WO2023012567) highlighting its use in scalable synthetic routes for GMP-compliant APIs. Challenges remain in optimizing its aqueous stability, but recent formulations incorporating cyclodextrin encapsulation show promise in preclinical trials. Collaborative efforts between academia and biotech firms aim to advance this compound into Phase I clinical studies by 2025.
In conclusion, Sodium 2-oxo-1,2-dihydroquinoline-6-sulfinate represents a versatile scaffold with dual utility in drug discovery and process chemistry. Ongoing research underscores its potential to address unmet medical needs, particularly in targeted therapy and sustainable synthesis. Future directions include exploring its covalent inhibition capabilities and expanding its derivatization library for high-throughput screening.
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